molecular formula C9H9N5O4 B3020454 Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate CAS No. 1005696-77-4

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3020454
CAS No.: 1005696-77-4
M. Wt: 251.202
InChI Key: IDILVTLKIXJDFI-UHFFFAOYSA-N
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Description

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-nitro-1H-pyrazole with methyl 1H-pyrazole-3-carboxylate in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often requiring a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole rings play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-nitro-1H-pyrazol-1-yl)acetate: A related compound with similar structural features but different functional groups.

    1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Another compound with a pyrazole ring and nitro group, but with a piperidine moiety.

Uniqueness

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring with a nitro group and a carboxylate moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring : This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones.
  • Nitration : The introduction of a nitro group to the pyrazole ring is performed using standard nitration techniques.
  • Carboxylate formation : The final step involves the conversion of the intermediate into the methyl ester form, which enhances solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activities against various cancer cell lines. Notably:

  • Inhibition of Cell Proliferation : this compound has shown promising results in inhibiting the growth of several cancer types, including lung, breast, and colorectal cancers. For instance, derivatives with similar structures have been reported to have IC50 values ranging from 0.01 µM to 49.85 µM against different cell lines .
CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-231 (Breast)0.01
Compound BA549 (Lung)0.39
Compound CHCT116 (Colorectal)0.03

The mechanism of action for this compound primarily involves:

  • Topoisomerase Inhibition : Similar pyrazole derivatives have been shown to inhibit topoisomerase II, a key enzyme in DNA replication and repair.
  • Targeting Kinases : Compounds have also demonstrated inhibitory effects on various kinases such as Aurora-A and EGFR, which are crucial in cell signaling pathways related to cancer progression .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially through inhibition of COX enzymes or other mediators involved in inflammation .

Case Studies

Several studies highlight the biological efficacy of pyrazole derivatives:

  • Study on Antitumor Activity : A recent investigation synthesized various pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Compounds with structural similarities to this compound showed significant growth inhibition .
  • Inflammation Model : Another study assessed the anti-inflammatory potential of pyrazole compounds in animal models, demonstrating reduced inflammation markers when treated with these compounds compared to controls .

Properties

IUPAC Name

methyl 1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4/c1-18-9(15)8-2-3-12(11-8)6-13-5-7(4-10-13)14(16)17/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDILVTLKIXJDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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